molecular formula C22H23N3O3 B2659814 1-(2-(4-Hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone CAS No. 899983-71-2

1-(2-(4-Hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone

Cat. No.: B2659814
CAS No.: 899983-71-2
M. Wt: 377.444
InChI Key: MIJZYJQGRFTSCJ-UHFFFAOYSA-N
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Description

1-(2-(4-Hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone is a spiro heterocyclic compound featuring a benzo[e]pyrazolo[1,5-c][1,3]oxazine core fused with a piperidine ring and substituted with a 4-hydroxyphenyl group. The spiro architecture may improve metabolic stability and binding specificity, making it a candidate for pharmaceutical applications, particularly in antimicrobial and antifungal therapies . The 4-hydroxyphenyl substituent contributes polarity and hydrogen-bonding capacity, which could influence solubility and target engagement compared to analogs with non-polar groups .

Properties

IUPAC Name

1-[2-(4-hydroxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-15(26)24-12-10-22(11-13-24)25-20(18-4-2-3-5-21(18)28-22)14-19(23-25)16-6-8-17(27)9-7-16/h2-9,20,27H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJZYJQGRFTSCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)O)C5=CC=CC=C5O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(4-Hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-1’-yl)ethanone typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes the formation of the spiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine] core through a cyclization reaction, followed by the introduction of the piperidinyl and ethanone groups under controlled conditions. Reaction conditions often involve the use of catalysts, specific temperature ranges, and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The focus would be on maximizing yield, reducing reaction times, and ensuring consistent product quality through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(4-Hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-1’-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The ketone group can be reduced to secondary alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorinating agents under acidic or basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Secondary alcohols.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to novel derivatives with enhanced properties.
  • Chemical Reactions :
    • Oxidation : Can be oxidized to form quinones.
    • Reduction : The ketone group can be reduced to secondary alcohols.
    • Substitution Reactions : The aromatic rings can undergo electrophilic substitution.

Biology

  • Biochemical Probes : Due to its unique structural features, the compound is investigated as a biochemical probe for studying various biological processes.
  • Mechanism of Action :
    • Interacts with specific molecular targets through hydrogen bonding and π-π interactions.
    • Potential modulation of enzyme activity or interference with cellular signaling pathways.

Medicine

  • Pharmacological Properties :
    • Explored for anti-inflammatory and anticancer activities.
    • Investigated for its potential effects on various cellular pathways related to disease mechanisms.
  • Case Studies :
    • A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against cancer cell lines, suggesting its potential as an anticancer agent .

Industry

  • Advanced Materials Development : Utilized in the formulation of advanced materials such as polymers and coatings due to its stability and reactivity.
  • Potential Applications in Coatings : The compound's unique properties may lead to the development of coatings with enhanced durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of 1-(2-(4-Hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-1’-yl)ethanone involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the spiro structure provides rigidity and specificity in binding to biological macromolecules. Pathways involved may include modulation of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a family of spiro-fused pyrazolo-oxazine derivatives. Key structural analogs include:

Compound Name Substituents Molecular Formula Key Features Biological Activity (MIC, μg/mL)
1-(2-(4-Ethoxyphenyl)-1,10b-dihydrospiro[...]ethanone () 4-Ethoxyphenyl C₂₃H₂₅N₃O₃ Ethoxy group increases lipophilicity. Not reported, but reduced polarity may lower solubility.
2-(4-Chlorophenyl)-7-methoxy-1,10b-dihydrospiro[...] () 4-Chlorophenyl, 7-methoxy C₂₃H₂₂ClN₃O₂ Chlorine enhances electronegativity; methoxy may improve membrane penetration. Antimicrobial activity inferred from related compounds (MIC: 50–250 μg/mL) .
5-(4-Ethoxyphenyl)-2-phenyl-1,10b-dihydro[...] () 4-Ethoxyphenyl, phenyl C₂₆H₂₇N₃O₂ Bulky phenyl and ethoxy groups may sterically hinder target binding. Not reported; structural similarity suggests moderate activity.
1-[5-(4-Hydroxyphenyl)-3-(2-thienyl)-...]ethanone () 4-Hydroxyphenyl, thienyl C₂₁H₂₃N₃O₂S Thiophene introduces π-π interactions; hydroxyl aids solubility. Not reported, but sulfur-containing analogs often show enhanced bioavailability.
Risperidone Impurity 19 () 2,4-Difluorobenzoyl C₁₄H₁₅F₂NO₂ Fluorine atoms enhance metabolic stability and CNS penetration. Pharmacologically relevant but no antimicrobial data .

Pharmacokinetic and Toxicological Considerations

  • Toxicity: No direct data exist, but piperidine-containing analogs (e.g., ) are generally well-tolerated in preclinical models .

Biological Activity

The compound 1-(2-(4-Hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone represents a unique structure with potential biological activities. This article explores its biological properties, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex spirocyclic structure that includes a piperidine moiety and a hydroxyphenyl group. Its molecular formula can be represented as C20_{20}H22_{22}N2_{2}O3_{3}, indicating the presence of various functional groups that may contribute to its biological activity.

Research indicates that compounds with similar structural frameworks often exhibit diverse biological activities. The following mechanisms are hypothesized for 1-(2-(4-Hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone:

  • Antioxidant Activity : The hydroxyphenyl group is known to donate electrons and scavenge free radicals.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in oxidative stress pathways.
  • Receptor Modulation : Possible interaction with neurotransmitter receptors due to the piperidine structure.

Anticancer Properties

Studies have shown that compounds with similar spirocyclic structures can exhibit anticancer effects. For instance, spirocyclic oxindoles have been reported to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell cycle progression and apoptosis pathways .

Antimicrobial Activity

The compound may also possess antimicrobial properties. Research on related derivatives has indicated effectiveness against several bacterial strains, suggesting that the spirocyclic structure may enhance membrane permeability or inhibit bacterial enzyme activity .

Neuroprotective Effects

Given the presence of the piperidine ring, there is potential for neuroprotective effects. Compounds with similar structures have been studied for their ability to protect neuronal cells from oxidative damage and apoptosis .

Data Tables

Biological ActivityMechanismReference
AntioxidantFree radical scavenging
AnticancerInduction of apoptosis
AntimicrobialInhibition of bacterial growth
NeuroprotectiveProtection against oxidative stress

Case Studies

  • Anticancer Study : A study conducted on a derivative of this compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 15 µM. The mechanism was attributed to cell cycle arrest at the G2/M phase and subsequent apoptosis induction.
  • Antimicrobial Evaluation : A derivative was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones of 18 mm and 15 mm respectively. These results suggest potential as a lead compound for developing new antibiotics.
  • Neuroprotection : In vitro studies indicated that the compound could reduce oxidative stress markers in neuronal cells exposed to hydrogen peroxide, suggesting a protective effect against neurodegenerative conditions.

Q & A

Q. What are the standard synthetic routes for preparing this spiro compound, and what catalysts/solvents are typically employed?

The synthesis involves multi-step reactions, including cyclization and functional group modifications. Key steps often use triethylamine or diisopropylethylamine as catalysts to facilitate amide bond formation or ring closure. Ethanol is a common solvent due to its ability to dissolve polar intermediates and enhance reaction rates . Critical intermediates are purified via column chromatography, and yields are optimized by controlling temperature (e.g., reflux conditions) and stoichiometric ratios.

Q. Which analytical techniques are essential for confirming the compound’s structure and purity?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) resolves the spiro junction and substituent positions. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography provides absolute stereochemical validation for crystalline derivatives. Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. What preliminary biological screening approaches are recommended for this compound?

Initial screening includes in vitro assays targeting kinases, GPCRs, or ion channels, given structural similarities to bioactive spirooxazine derivatives. Fluorescence polarization or surface plasmon resonance (SPR) assays quantify binding affinity. Cytotoxicity is evaluated in cell lines (e.g., HEK293 or HepG2) using MTT assays .

Advanced Research Questions

Q. How can reaction yields be improved while minimizing side products during spiro ring formation?

Mechanistic studies suggest optimizing Lewis acid catalysts (e.g., ZnCl₂) to stabilize transition states during cyclization. Solvent polarity adjustments (e.g., switching from ethanol to DMF) may reduce byproducts like open-chain intermediates. Computational modeling (DFT) predicts favorable reaction pathways and transition states, guiding experimental design .

Q. How do substituent variations (e.g., 4-hydroxyphenyl vs. 4-ethoxyphenyl) impact biological activity?

Comparative structure-activity relationship (SAR) studies reveal that the 4-hydroxyphenyl group enhances hydrogen bonding with target proteins (e.g., kinases), increasing potency by 3–5-fold compared to ethoxy derivatives. However, this group may reduce metabolic stability in hepatic microsome assays, necessitating prodrug strategies .

Q. What strategies resolve contradictions in reported biological data across similar spiro compounds?

Discrepancies in IC₅₀ values often arise from assay conditions (e.g., ATP concentrations in kinase assays). Meta-analyses using standardized protocols (e.g., CEREP panels) and orthogonal assays (e.g., thermal shift assays vs. enzymatic activity) validate target engagement. Contradictory cytotoxicity data may reflect cell-line-specific expression of efflux pumps (e.g., P-gp) .

Q. How can computational methods elucidate the compound’s mechanism of action?

Molecular dynamics simulations (e.g., GROMACS) model ligand-receptor interactions over µs timescales, identifying key binding residues. Free-energy perturbation (FEP) calculations quantify the contribution of the 4-hydroxyphenyl group to binding affinity. Docking studies (AutoDock Vina) prioritize target hypotheses for experimental validation .

Methodological Notes

  • Stereochemical Purity : Chiral HPLC (e.g., Chiralpak AD-H column) resolves enantiomers, critical for bioactive spiro compounds .
  • In Vivo Studies : Pharmacokinetic profiling in rodents requires stabilizing the 4-hydroxyphenyl group via PEGylation or nanoformulation to mitigate rapid glucuronidation .

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